Neodecanoic acid, platinum salt

Description

Fundamental Principles of Organometallic Platinum Chemistry

Organometallic chemistry studies compounds containing at least one chemical bond between a carbon atom and a metal. wikipedia.org Organoplatinum chemistry, a subset of this field, focuses on molecules with a platinum-carbon bond and is essential for understanding many industrial catalytic processes. wikipedia.org

Platinum complexes are most commonly found in the +2 and +4 oxidation states, although states from 0 to IV are known. wikipedia.org The geometry of the complex is largely dictated by its oxidation state. Platinum(II) complexes typically feature a d⁸ electron configuration and adopt a 16-electron square planar geometry. youtube.comnih.gov This configuration makes them coordinatively unsaturated and thus reactive, a key feature in their catalytic applications. youtube.com In contrast, platinum(IV) complexes, with a d⁶ electron configuration, are generally octahedral. nih.gov The oxidation from Pt(II) to Pt(IV) is a fundamental reaction step in many catalytic cycles. youtube.comnih.gov

The strength of bonds to platinum generally follows the order: Pt-C(sp) > Pt-O > Pt-N > Pt-C(sp³). wikipedia.org Organoplatinum compounds are often more stable than their organopalladium counterparts, which makes them excellent for mechanistic studies, though sometimes less active as catalysts. wikipedia.org The synthesis of organoplatinum complexes often involves the reaction of a platinum salt, such as potassium tetrachloroplatinate (K₂[PtCl₄]), with the desired organic ligand. ontosight.aimdpi.com

Table 1: Common Oxidation States of Platinum in Organometallic Complexes

| Oxidation State | Electron Configuration | Typical Geometry | Key Characteristics |

|---|---|---|---|

| Pt(0) | d¹⁰ | Tetrahedral or Trigonal | Often contains alkene and alkyne ligands; highly reactive. wikipedia.org |

| Pt(II) | d⁸ | Square Planar | Most common and stable oxidation state; central to many catalytic cycles. wikipedia.orgyoutube.com |

| Pt(IV) | d⁶ | Octahedral | Often formed by oxidation of Pt(II) complexes; generally less reactive than Pt(II). youtube.comnih.gov |

The Significance of Carboxylate Ligands in Platinum Coordination Compounds

Carboxylate ligands (RCOO⁻) are versatile building blocks in coordination chemistry due to their ability to bond with metal centers in various modes. In platinum chemistry, they can function as monodentate ligands, bidentate chelating agents, or bridging ligands that link two or more metal centers. acs.orgacs.org This versatility allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to complex polynuclear or one-dimensional chain structures. acs.orgacs.org

A critical role of carboxylate ligands in platinum-catalyzed reactions is acting as an internal base. acs.org This is particularly important in C-H activation reactions, where the carboxylate ligand can facilitate the removal of a proton, a pivotal step in many catalytic processes for functionalizing hydrocarbons. acs.org For example, platinum acetate (B1210297) complexes are known to be active catalysts for benzene (B151609) deuteration, where the acetate ligand is believed to be crucial for the heterolytic C-H bond activation. acs.org

The formation of chelate rings with platinum, where the carboxylate group binds in a bidentate fashion, can significantly enhance the stability of the complex. nih.gov Furthermore, carboxylate groups can bridge two platinum atoms, leading to the formation of dimeric or polymeric structures. acs.org These bridged compounds can exhibit unique electronic and reactive properties, sometimes involving metal-metal interactions. nih.gov

Table 2: Common Coordination Modes of Carboxylate Ligands in Platinum Complexes

| Coordination Mode | Schematic Representation | Description |

|---|---|---|

| Monodentate | Pt-O-C(R)=O | The carboxylate binds to the platinum center through only one of its oxygen atoms. |

| Bidentate (Chelating) | PtO>C(R)=O | Both oxygen atoms of the carboxylate group bind to the same platinum center, forming a stable ring structure. nih.gov |

| Bidentate (Bridging) | Pt-O-C(R)-O-Pt | The carboxylate ligand links two different platinum centers, acting as a bridge. acs.org |

Neodecanoic Acid as a Branched Carboxylic Acid Ligand in Platinum Complexes

Neodecanoic acid is not a single compound but a mixture of isomeric carboxylic acids with the chemical formula C₁₀H₂₀O₂. wikipedia.org A defining feature is its highly branched "neo" structure, specifically having a trialkyl acetic acid backbone with three alkyl groups on the alpha-carbon (the carbon adjacent to the carboxyl group). atamanchemicals.com This branched, bulky structure imparts distinct properties to its metal salts, including the platinum salt.

The synthesis of neodecanoic acid, platinum salt typically involves the reaction of neodecanoic acid with a platinum precursor like platinum chloride. ontosight.ai The resulting complex is a platinum carboxylate where the neodecanoate anion acts as the ligand.

The bulky, branched nature of the neodecanoate ligand has several important consequences for the resulting platinum complex:

Steric Hindrance : The large size of the ligand can influence the coordination number and geometry around the platinum center, potentially preventing the formation of some polymeric structures and favoring mononuclear or specific dimeric forms.

Solubility : The hydrophobic alkyl chains enhance the solubility of the platinum complex in nonpolar organic solvents and hydrocarbon-based media. This is a significant advantage for its use in homogeneous catalysis in various industrial processes. ontosight.ai

Stability : The "neo" structure provides enhanced chemical and hydrolytic stability to the compound. sealandchem.com

Due to these properties, this compound is utilized as a catalyst in industrial chemical reactions, such as hydrogenation and hydroformylation, which are crucial for producing a wide range of chemicals. ontosight.ai The metal salts of neodecanoic acid are also used more broadly as paint driers and PVC stabilizers. atamanchemicals.com

Table 3: Properties of Neodecanoic Acid

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₂₀O₂ | wikipedia.org |

| Molar Mass | 172.268 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.orgcaloongchem.com |

| Boiling Point | 243 - 253 °C | wikipedia.org |

| Melting Point | -39 °C | wikipedia.org |

| Solubility in Water | Sparingly soluble | caloongchem.com |

| Key Structural Feature | Highly branched trialkyl acetic acid structure | atamanchemicals.comsealandchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

97392-80-8 |

|---|---|

Molecular Formula |

C40H76O8Pt |

Molecular Weight |

880.1 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;platinum(4+) |

InChI |

InChI=1S/4C10H20O2.Pt/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |

InChI Key |

WIRNLLDTZSELCZ-UHFFFAOYSA-J |

Canonical SMILES |

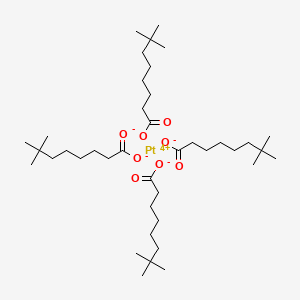

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pt+4] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Neodecanoic Acid, Platinum Salt

Salt Metathesis Reactions for Platinum Neodecanoate Synthesis

Salt metathesis, or double displacement, stands as a prominent and straightforward method for the synthesis of platinum neodecanoate. This approach is predicated on the reaction between a platinum salt and a salt of neodecanoic acid, leading to the formation of the desired platinum neodecanoate and a byproduct salt that can often be easily separated.

Reactant Precursors and Stoichiometry in Platinum Neodecanoate Formation

The selection of appropriate precursors is fundamental to the success of the salt metathesis synthesis. The reaction typically involves an alkali metal or alkaline earth metal salt of neodecanoic acid and a water-soluble platinum salt.

Neodecanoate Salt Precursors: The neodecanoic acid is first converted into a more reactive salt form. Alkali metal salts, such as sodium or potassium neodecanoate, are commonly prepared by reacting neodecanoic acid with a corresponding hydroxide (B78521), like sodium hydroxide (NaOH) or potassium hydroxide (KOH). caloongchem.com The stoichiometry is typically a 1:1 molar ratio of the acid to the base. Silver salts of the carboxylic acid can also be utilized. wikipedia.org

Platinum Precursors: A variety of platinum salts can serve as the platinum source. Platinum halides, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), are frequently employed due to their commercial availability and reactivity. researchgate.netuonbi.ac.ke The stoichiometry of the reaction will depend on the oxidation state of the platinum and the desired final product. For a Pt(II) neodecanoate, a molar ratio of 1:2 (platinum salt to neodecanoate salt) is theoretically required to replace the two anionic ligands on the platinum center.

Table 1: Typical Reactants in Salt Metathesis Synthesis of Platinum(II) Neodecanoate

| Reactant Role | Example Compound | Chemical Formula |

| Neodecanoate Source | Sodium Neodecanoate | C₁₀H₁₉NaO₂ |

| Neodecanoate Source | Potassium Neodecanoate | C₁₀H₁₉KO₂ |

| Platinum Source | Potassium Tetrachloroplatinate(II) | K₂PtCl₄ |

Optimization of Reaction Conditions: Temperature and Solvent Systems

The efficiency and yield of the salt metathesis reaction are highly dependent on the reaction conditions, particularly the solvent system and temperature.

Solvent Systems: The choice of solvent is critical for facilitating the reaction. The solvent should ideally dissolve the reactants to allow for ionic interaction while promoting the precipitation of the inorganic salt byproduct (e.g., KCl or NaCl), which drives the equilibrium towards the product side. pitt.edu Organic solvents are often employed. In some cases, a one-pot strategy may be used where a diaminedihalidoplatinum(II) complex, silver(I) carbonate, and the carboxylic acid are mixed. nih.gov

Temperature: Reaction temperatures can vary. Some ligand exchange reactions on platinum centers are conducted at elevated temperatures (50–100 °C) to overcome the kinetic inertness of the platinum(II) center. nih.gov However, the optimal temperature must be determined empirically to maximize yield and minimize potential side reactions or decomposition of the product. The synthesis of some platinum(IV) carbamate (B1207046) complexes, for instance, is carried out at room temperature over several hours. acs.org

Ligand Exchange Approaches in Platinum Neodecanoate Preparation

Ligand exchange, or substitution, provides an alternative and versatile route to platinum neodecanoate. This method involves the direct replacement of ligands on a pre-formed platinum complex with neodecanoate anions.

Utilization of Platinum Halide Starting Materials

Platinum halides are common and convenient starting materials for ligand exchange synthesis due to the relatively labile nature of the halide ligands. chemguide.co.uklibretexts.org Complexes such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]) can serve as precursors. researchgate.netuonbi.ac.kesemanticscholar.org

The reaction proceeds by introducing the neodecanoate ligand, often as an alkali metal salt, to a solution of the platinum halide complex. The neodecanoate ions displace the chloride ions from the coordination sphere of the platinum atom. chemguide.co.uk The reaction can be driven to completion by using a high concentration of the incoming neodecanoate ligand. libretexts.org

Table 2: Ligand Exchange Reaction Example

| Starting Platinum Complex | Incoming Ligand | Product Complex | Displaced Ligand |

| [PtCl₄]²⁻ | 2 C₁₀H₁₉O₂⁻ | [Pt(C₁₀H₁₉O₂)₂Cl₂]²⁻ or [Pt(C₁₀H₁₉O₂)₂] | 2 Cl⁻ |

| cis-[Pt(NH₃)₂Cl₂] | 2 C₁₀H₁₉O₂⁻ | cis-[Pt(NH₃)₂(C₁₀H₁₉O₂)₂] | 2 Cl⁻ |

Impact of Platinum Oxidation State on Synthetic Pathways

The oxidation state of the platinum center, typically +2 or +4, significantly influences the synthetic strategy and the geometry of the resulting complex.

Platinum(II) Complexes: Platinum(II) complexes are generally characterized by a d⁸ electron configuration and adopt a square-planar geometry. They are kinetically inert, meaning ligand substitution reactions can be slow. pitt.edusemanticscholar.org The synthesis of Pt(II) neodecanoates via ligand exchange may require heating to facilitate the reaction. The mechanism for ligand exchange in square-planar Pt(II) complexes is typically associative, involving the formation of a five-coordinate intermediate. semanticscholar.org

Platinum(IV) Complexes: Platinum(IV) complexes have a d⁶ electron configuration and an octahedral geometry. pitt.edu They are generally more inert to substitution than their Pt(II) counterparts. However, the synthesis of Pt(IV) neodecanoates can be achieved through the oxidation of a Pt(II) precursor in the presence of neodecanoic acid or its derivatives. For example, a Pt(II) complex can be oxidized with hydrogen peroxide to form a Pt(IV) dihydroxo complex, which can then react with a carboxylic acid anhydride (B1165640) to yield a Pt(IV) carboxylate. nih.gov The reduction of Pt(IV) complexes is an important aspect of their chemistry, and the ease of reduction is influenced by the nature of the axial ligands. nih.govrsc.org

Isomeric Purity Control in Platinum Neodecanoate Synthesis

A critical aspect of the synthesis of neodecanoic acid, platinum salt is the control of its isomeric purity. Neodecanoic acid is not a single compound but rather a complex mixture of C10 carboxylic acid isomers, characterized by a highly branched structure. wikipedia.orgguidechem.com The specific isomeric composition of the neodecanoic acid used as a precursor directly translates to the isomeric composition of the final platinum salt.

The industrial production of neodecanoic acid is often carried out via the Koch reaction, which involves the reaction of branched olefins with carbon monoxide and water under acidic catalysis. googleapis.comgoogle.com This process inherently leads to a mixture of isomers. For applications requiring a specific isomer of platinum neodecanoate, the synthesis must begin with a single, pure isomer of neodecanoic acid.

The separation of these closely related isomers can be challenging. Purification methods such as fractional distillation and liquid chromatography are employed to isolate specific isomers from the crude reaction mixture. google.comwalshmedicalmedia.comgoogle.commdpi.com For instance, a patent describes the purification of a mixture of isomeric neodecanoic acids by treating the crude product with sulfuric acid followed by extraction with a paraffinic hydrocarbon to separate the neo-acid from impurities. google.com High-performance liquid chromatography (HPLC) is another powerful technique for the separation of isomers. walshmedicalmedia.commdpi.com By utilizing a single isomer of neodecanoic acid, obtained through these purification techniques, in the salt metathesis or ligand exchange reaction, a platinum salt with high isomeric purity can be synthesized. wikipedia.org

Isolation, Purification, and Yield Optimization of Platinum Neodecanoate

The successful synthesis of platinum neodecanoate is contingent upon effective methods for its isolation from byproducts and unreacted starting materials, followed by rigorous purification to meet the stringent requirements of its applications. Furthermore, optimizing reaction parameters is crucial for maximizing the product yield, thereby enhancing the economic viability of the process.

Isolation and Purification Techniques

The isolation of platinum neodecanoate typically commences after the completion of the reaction between a platinum salt and neodecanoic acid or its salt. A common approach involves precipitation of the product from the reaction medium. The choice of solvent plays a pivotal role in this step; the desired product should be insoluble or sparingly soluble in the chosen solvent, while the impurities remain dissolved. nih.gov Following precipitation, the solid product is separated from the liquid phase via filtration .

Subsequent purification of the isolated platinum neodecanoate is often necessary to remove any occluded impurities. Recrystallization is a widely employed technique for this purpose. nih.gov This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the platinum neodecanoate crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration. Solvents such as dimethylformamide (DMF) and acetone (B3395972) have been noted for their utility in the recrystallization of organometallic complexes. nih.gov

In some instances, a multi-step purification process may be employed. For example, after initial isolation, the crude product can be redissolved in a different organic solvent, in which the desired compound is soluble but the impurities are not. Subsequent filtration of this solution removes the insoluble impurities, and the purified platinum neodecanoate can be recovered by evaporating the solvent.

For more complex mixtures or to achieve very high purity levels, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov While more resource-intensive, chromatography offers superior separation capabilities based on the differential partitioning of the components between a stationary phase and a mobile phase.

A summary of common purification techniques for platinum carboxylate complexes is presented in the table below.

| Purification Technique | Principle | Key Considerations |

| Precipitation | Differential solubility of the product and impurities in a given solvent. | Selection of an appropriate anti-solvent. |

| Filtration | Physical separation of a solid product from a liquid medium. | Choice of filter medium to ensure efficient separation. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Selection of a suitable solvent system; control of cooling rate. |

| Solvent Washing | Removal of soluble impurities by washing the solid product with a suitable solvent. | The solvent should not dissolve the desired product. |

| Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Selection of appropriate stationary and mobile phases. |

Yield Optimization

The optimization of reaction yield is a critical aspect of the synthesis of platinum neodecanoate, directly impacting the process's efficiency and cost-effectiveness. Several reaction parameters can be systematically varied to maximize the output of the desired product. The synthesis generally involves the reaction of a platinum salt, such as platinum chloride, with neodecanoic acid in the presence of a solvent. ontosight.ai The conditions under which this reaction is conducted significantly affect the final product's properties and yield. ontosight.ai

Key parameters that are often optimized include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. An optimal temperature must be identified to ensure a reasonable reaction rate while minimizing side reactions.

Reaction Time: The duration of the reaction is another crucial factor. Insufficient reaction time may lead to incomplete conversion of reactants, while excessively long times could promote the decomposition of the product or the formation of undesirable byproducts.

Molar Ratio of Reactants: The stoichiometry of the platinum salt and the neodecanoic acid (or its salt) is a key determinant of the reaction's efficiency. Varying the molar ratios can help to drive the reaction to completion and maximize the yield of the platinum neodecanoate.

Choice of Solvent: The solvent not only facilitates the reaction but can also influence the reaction pathway and the solubility of the product. The selection of an appropriate solvent is critical for both the reaction itself and the subsequent isolation of the product.

Presence of a Base: In reactions involving neodecanoic acid, the addition of a base, such as triethylamine (B128534), can facilitate the reaction by deprotonating the carboxylic acid, making it a more effective nucleophile.

A United States Patent provides specific examples of the synthesis of platinum neodecanoate with associated yields. For instance, reacting a mixture of platinum(II) chloride and platinum(IV) chloride with sodium neodecanoate in acetone at 56°C for 2 hours resulted in a 93% yield of the platinum neodecanoate product. google.com In another example, the reaction of potassium tetrachloroplatinite with neodecanoic acid and triethylamine in a water/xylene mixture at 45-50°C yielded a platinum neodecanoate solution. google.com These examples highlight the importance of carefully selecting the platinum precursor, the form of the neodecanoic acid, the solvent system, and the reaction temperature to achieve high yields.

The table below summarizes the influence of various parameters on the yield of platinum carboxylate synthesis.

| Parameter | Influence on Yield | General Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. | Identify an optimal temperature that balances reaction speed and minimization of byproducts. |

| Reaction Time | Determines the extent of reactant conversion. | Monitor the reaction progress to determine the point of maximum yield before product degradation occurs. |

| Reactant Ratio | Influences the equilibrium position of the reaction. | Systematically vary the molar ratios to find the optimal stoichiometry for maximum conversion. |

| Solvent | Affects solubility of reactants and products, and can influence the reaction pathway. | Screen various solvents to find one that promotes the desired reaction and facilitates product isolation. |

| Base | Can increase the reactivity of the carboxylic acid. | If applicable, screen different bases and their concentrations to enhance the reaction rate. |

By systematically studying and fine-tuning these parameters, researchers can develop robust and efficient protocols for the synthesis of high-purity platinum neodecanoate with optimized yields, making it more readily available for its diverse catalytic applications.

Spectroscopic and Structural Elucidation of Platinum Neodecanoate Complexes

Advanced Spectroscopic Characterization of Platinum Neodecanoate

A suite of sophisticated spectroscopic techniques is employed to probe the molecular intricacies of platinum neodecanoate. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared, IR), and Mass Spectrometry (MS), offer complementary information crucial for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Platinum Neodecanoate Analysis (e.g., ¹⁹⁵Pt NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹⁵Pt NMR, stands as a powerful tool for the structural elucidation of platinum-containing species in solution. wikipedia.org The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, provides good signal receptivity, making it a sensitive probe of the platinum atom's local environment. wikipedia.orgmatthey.com

In the context of platinum neodecanoate, ¹⁹⁵Pt NMR can be used to monitor the coordination of the neodecanoate ligands to the platinum center. The chemical shift would be indicative of the number of carboxylate groups bound and their coordination mode (e.g., monodentate or bidentate). Furthermore, the coupling of the ¹⁹⁵Pt nucleus to other NMR-active nuclei, such as ¹H, ¹³C, and ³¹P (if present in the complex), can provide further structural details, including bond connectivities and through-bond distances. huji.ac.il

| Property | Value |

| Spin | 1/2 |

| Natural Abundance | 33.832% |

| Chemical Shift Range | ~6700 ppm |

| Frequency Ratio (Ξ) | 21.496784% |

| Reference Compound | 1.2 M Na₂PtCl₆ in D₂O |

| Properties of ¹⁹⁵Pt Nucleus. huji.ac.il |

Vibrational Spectroscopy (Infrared, IR) of Platinum Neodecanoate

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule and providing information about their bonding environment. In the analysis of platinum neodecanoate, IR spectroscopy is primarily used to study the coordination of the neodecanoate ligand to the platinum ion.

The key diagnostic region in the IR spectrum of platinum neodecanoate is the carboxylate stretching region. The frequencies of the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group are sensitive to the mode of coordination. A significant separation between these two stretching frequencies (Δν = νas - νs) can indicate a monodentate coordination mode, while a smaller separation is characteristic of a bidentate or bridging coordination. By comparing the IR spectrum of platinum neodecanoate to that of free neodecanoic acid or its sodium salt, the nature of the platinum-carboxylate bond can be inferred.

Additionally, the IR spectrum will exhibit characteristic C-H stretching and bending vibrations from the alkyl chains of the neodecanoate ligand. The presence of Pt-O stretching vibrations, typically found in the far-IR region, would provide direct evidence of the coordination bond between platinum and the oxygen atoms of the carboxylate group.

Mass Spectrometry (MS) for Molecular Characterization of Platinum Neodecanoate

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. chempap.org For platinum neodecanoate, MS is crucial for confirming the molecular formula and identifying any potential impurities or fragmentation patterns. chempap.org

Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing metal complexes, as they can transfer species from solution to the gas phase with minimal decomposition. chempap.org The resulting mass spectrum of platinum neodecanoate would show a characteristic isotopic pattern due to the presence of several naturally occurring platinum isotopes. This isotopic signature serves as a definitive confirmation of the presence of platinum in the complex. researchgate.net

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecular ion and any observed fragments. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can offer insights into the structure of the complex by revealing how the molecule breaks apart under specific conditions. researchgate.net This can help to elucidate the connectivity of the neodecanoate ligands to the platinum center.

Structural Analysis of the Platinum Neodecanoate Coordination Environment

Elucidation of Ligand Coordination Modes in Platinum Neodecanoate

The neodecanoate ligand, being a carboxylate, can coordinate to the platinum center in several ways:

Monodentate: One oxygen atom of the carboxylate group forms a bond with the platinum atom.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to the same platinum atom, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different platinum atom, bridging two metal centers.

Investigation of Molecular Geometry and Stereoisomerism in Platinum Neodecanoate Complexes

The molecular geometry of a platinum neodecanoate complex is determined by the coordination number of the platinum atom and the arrangement of the ligands in space. Platinum(II) complexes, which are common, typically adopt a square planar geometry. libretexts.orglibretexts.org Platinum(IV) complexes, on the other hand, generally exhibit an octahedral geometry. researchgate.net

The arrangement of different ligands around the platinum center can lead to stereoisomerism, where compounds have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.orglibretexts.org In square planar complexes, this can result in cis and trans isomers. libretexts.orglibretexts.org For example, if two neodecanoate ligands and two other different ligands are coordinated to a platinum(II) center, they can be arranged with the neodecanoate ligands adjacent to each other (cis) or opposite to each other (trans). libretexts.org These geometric isomers can have distinct physical and chemical properties. scispace.comnih.gov

In octahedral complexes, a greater variety of stereoisomers is possible, including facial (fac) and meridional (mer) isomers if three identical ligands are present. The specific stereoisomer formed can be influenced by synthetic conditions and the nature of the ligands. The characterization of these isomers often requires a combination of spectroscopic methods and, ideally, single-crystal X-ray diffraction for definitive structural determination.

Thermal Decomposition and Reactivity Studies of Platinum Neodecanoate

Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For platinum neodecanoate, TGA provides critical insights into the temperatures at which the organic ligands are removed, leaving behind the metallic platinum residue.

While specific, publicly available TGA data for platinum neodecanoate is scarce, a typical analysis would reveal a multi-step decomposition process. The initial weight loss, often observed at lower temperatures, can be attributed to the volatilization of any residual solvent or moisture. The principal decomposition phase involves the breakdown of the neodecanoate ligands. This process is expected to occur in one or more stages, reflecting the cleavage of the carboxylate groups and the subsequent combustion or volatilization of the organic fragments. The final plateau in the TGA curve indicates the temperature at which the decomposition is complete, with the remaining mass corresponding to the theoretical platinum content of the original salt.

Illustrative TGA Data for Platinum Neodecanoate Decomposition:

| Temperature Range (°C) | Weight Loss (%) | Corresponding Decomposition Step |

| 25 - 150 | ~1-2% | Loss of adsorbed moisture and/or residual solvent |

| 150 - 350 | ~60-70% | Primary decomposition of neodecanoate ligands |

| > 350 | Stable | Residual mass corresponds to metallic platinum |

This table is illustrative and represents expected values based on the thermal decomposition of similar metal carboxylates. Actual values may vary based on experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a powerful analytical tool that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This technique is instrumental in identifying thermal events such as melting, crystallization, and decomposition. tainstruments.comnih.govosti.gov

For platinum neodecanoate, a DSC analysis would complement the TGA data by providing energetic information about the decomposition process. An initial endothermic peak might be observed, corresponding to the melting of the compound. Subsequent exothermic peaks would likely indicate the decomposition of the neodecanoate ligands. The enthalpy changes associated with these peaks provide quantitative data on the energy released during the decomposition, which is crucial for controlling the synthesis of platinum nanoparticles with desired characteristics.

Illustrative DSC Data for Platinum Neodecanoate:

| Temperature (°C) | Thermal Event | Interpretation |

| ~100 - 120 | Endotherm | Melting of the platinum neodecanoate complex |

| ~200 - 350 | Exotherm(s) | Decomposition of the neodecanoate ligands |

| > 350 | No events | Formation of stable metallic platinum |

This table is illustrative and represents expected thermal events based on the analysis of analogous compounds. The exact temperatures and number of peaks can vary.

Mechanistic Investigations of Thermal Conversion to Metallic Platinum

The thermal conversion of platinum neodecanoate to metallic platinum is a complex process that likely proceeds through a series of intermediate steps. While a detailed mechanism for this specific salt is not extensively documented in public literature, insights can be drawn from studies on other platinum carboxylates and organometallic compounds.

The decomposition is generally initiated by the cleavage of the platinum-oxygen bond in the carboxylate group. This step is followed by the breakdown of the organic ligand, which can produce a variety of volatile byproducts such as carbon dioxide, ketones, and hydrocarbons. The platinum atoms, now freed from their organic ligands, can then aggregate to form metallic platinum clusters. The growth of these clusters into nanoparticles is a critical aspect of the process, often influenced by the decomposition temperature and the surrounding atmosphere. In some cases, the formation of intermediate platinum oxide species may occur, especially in the presence of oxygen, which are subsequently reduced to metallic platinum at higher temperatures.

Influence of Gaseous Atmosphere on Platinum Neodecanoate Decomposition Products

The composition of the gaseous atmosphere during thermal decomposition has a profound impact on the final products. iaea.orgresearchgate.netmdpi.com

In an inert atmosphere , such as nitrogen or argon, the decomposition of platinum neodecanoate is expected to proceed through pyrolysis. The organic ligands break down into a mixture of gaseous and solid carbonaceous byproducts. The final solid product in an inert atmosphere is typically a composite of metallic platinum and some form of amorphous carbon.

In contrast, in an oxidizing atmosphere , such as air or a mixture containing oxygen, the organic ligands undergo combustion. This results in the formation of gaseous products like carbon dioxide and water. The presence of oxygen can also lead to the transient formation of platinum oxides on the surface of the developing nanoparticles. iaea.org However, these oxides are generally unstable at higher temperatures and will decompose to yield pure metallic platinum. The key advantage of decomposition in an oxidizing atmosphere is the complete removal of carbonaceous residues, leading to a higher purity of the final platinum product. researchgate.net

Comparative Thermal Behavior of Platinum Neodecanoate with Analogous Carboxylates

The thermal stability and decomposition behavior of metal carboxylates are influenced by several factors, including the nature of the metal ion and the structure of the carboxylate ligand. researchgate.net When comparing platinum neodecanoate to other platinum carboxylates, such as platinum acetate (B1210297) or platinum propionate, it is generally expected that the thermal stability will increase with the length of the alkyl chain in the carboxylate ligand. bohrium.com This is due to the increased van der Waals forces and the higher boiling points of the resulting organic decomposition products.

Compared to carboxylates of other transition metals with the same ligand, the thermal stability of platinum carboxylates is often higher. researchgate.net This can be attributed to the stronger metal-oxygen bond in the case of platinum. The decomposition of many transition metal carboxylates in air leads to the formation of their respective metal oxides, whereas platinum carboxylates tend to decompose directly to the metallic state due to the lower stability of platinum oxides at elevated temperatures. researchgate.net

Applications of Platinum Neodecanoate in Advanced Materials Science

Precursor Role in Chemical Vapor Deposition (CVD) of Platinum Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity, high-performance solid materials. nii.ac.jp In this process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. nii.ac.jp The success of CVD is highly dependent on the availability of suitable precursors that possess high volatility, thermal stability, and the ability to undergo clean decomposition. nii.ac.jp Organometallic complexes are frequently used as precursors for the CVD of noble metals like platinum. nii.ac.jp Platinum neodecanoate, as a metal-organic compound, fits within this class of materials, offering a source of platinum that can be vaporized and delivered into a reaction chamber.

The quality of platinum films deposited via CVD is critically dependent on the precise control of various process parameters. When using a precursor like platinum neodecanoate, these parameters must be carefully optimized to achieve the desired film characteristics. Key parameters include substrate temperature, precursor vapor pressure, the flow rate of carrier gases (like Argon or Helium), and the presence and concentration of reactive gases (like hydrogen or oxygen). researchgate.netpsu.edu

Table 1: Key CVD Parameters for Optimization with Organometallic Precursors

| Parameter | Description | Typical Impact on Platinum Film Deposition |

| Substrate Temperature | The temperature of the surface where the film is grown. | Affects deposition rate, film crystallinity, and surface morphology. Higher temperatures can increase the rate but may also lead to rougher films if not controlled. |

| Precursor Temperature/Vapor Pressure | The temperature of the precursor source, which determines its vaporization rate and concentration in the gas phase. psu.edu | Directly influences the growth rate. Must be stable to ensure a consistent supply of the precursor to the reaction chamber. nii.ac.jp |

| Carrier Gas Flow Rate | The rate at which an inert gas (e.g., Ar, He) transports the precursor vapor to the substrate. | Affects the residence time of the precursor in the reactor and the uniformity of the deposited film. |

| Reactive Gas (e.g., O₂, H₂) Ratio | The concentration of a reactive gas added to the process. researchgate.netillinois.edu | Can significantly improve film purity by aiding in the removal of organic ligands (e.g., carbon). illinois.edu Oxygen can also enhance the growth rate through oxidative decomposition. psu.edu |

| Total Pressure | The overall pressure within the CVD reactor. | Influences the gas flow dynamics and the mean free path of molecules, affecting film conformity and uniformity. |

This table represents general parameters that require optimization for organometallic precursors in CVD processes.

The morphology (the physical structure and shape) and composition (the elemental makeup) of platinum films are directly influenced by the CVD conditions when using a neodecanoate precursor. The goal is often to produce dense, uniform, and highly pure platinum films. nii.ac.jp However, a common challenge with metal-organic precursors is the incorporation of impurities, particularly carbon, from the decomposition of the organic ligands. researchgate.net

The use of a reactive gas is a primary method to control film composition. For example, in the CVD of platinum from other organometallic precursors, introducing an oxygen plasma can effectively reduce carbon content to below detection limits. illinois.edu Without a reactive gas, films grown from precursors containing significant organic components often exhibit considerable carbon contamination. researchgate.net

Film morphology, including surface roughness and grain structure, is also tunable. researchgate.net Studies on various platinum deposition processes have shown that factors like the deposition temperature and the nature of the substrate can alter the film's texture. psu.edu For instance, platinum growth can be characterized by an initial slow growth phase followed by more rapid, explosive growth on the newly formed platinum layer, a phenomenon known as autocatalysis. psu.edu By carefully managing the initial nucleation and subsequent growth stages through parameter optimization, it is possible to control the final film morphology, ranging from atomically flat surfaces to specific nanostructures. nih.govresearchgate.net

Metallo-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for creating thin films. nih.gov MOD inks contain metal-organic precursors, such as platinum neodecanoate, dissolved in a solvent. nih.gov These inks can be applied to a substrate using various methods like spin-coating, inkjet printing, or screen printing. acs.orgnasa.gov After application, the substrate is heated, causing the precursor to decompose, driving off the organic components and leaving behind a metallic or metal oxide film. acs.org

Platinum neodecanoate is well-suited for MOD because the long-chain neodecanoate ligand makes the compound soluble in common organic solvents. acs.orgnasa.gov This allows for the formulation of stable, printable inks. A key advantage of MOD is that it often allows for lower processing temperatures compared to other methods, making it compatible with a wider range of substrates, including flexible polymers. acs.org The decomposition of the neodecanoate ligand is typically clean, minimizing residual impurities in the final film. nasa.gov

Precursor for Solution-Processed Thin Films

The utility of platinum neodecanoate extends beyond MOD to a broader category of solution-processed thin films. rsc.orgrsc.org Solution processing is highly attractive for manufacturing electronics and advanced materials because it offers the potential for low-cost, large-area production. rsc.org The solubility of platinum neodecanoate allows it to be incorporated into inks for various printing and coating techniques.

For example, inks based on metal neodecanoates have been developed for screen printing and inkjet printing, enabling the fabrication of conductive traces for printed electronics. acs.orgnasa.gov These methods offer significant versatility in creating patterned metallic features on both rigid and flexible surfaces. nih.gov The ability to form high-quality pentacene (B32325) thin films from a solution precursor demonstrates the potential of such methods for creating high-performance electronic devices. rsc.org The quality and performance of solution-processed films depend on factors like the ink formulation, the deposition technique, and the post-deposition annealing (heating) process, which is necessary to decompose the precursor and crystallize the film. rsc.org

Potential in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). mdpi.com Their high surface area, tunable pore size, and tailored chemical functionality make them promising for applications in gas storage, catalysis, and sensing. mdpi.comresearchgate.net

The synthesis of MOFs typically involves the reaction of metal salts and organic linkers in a solvent, often under heat (solvothermal synthesis). youtube.com While there is extensive research on MOFs containing various metals, the incorporation of platinum group metals offers opportunities to combine the unique catalytic or electronic properties of these metals with the porous structure of a MOF. researchgate.netmit.edu

Platinum neodecanoate holds potential as a precursor for synthesizing platinum-containing MOFs. Its solubility in organic solvents used for MOF synthesis could allow it to serve as the source for the platinum metal nodes. In this role, the neodecanoate ligand would be displaced by the multitopic organic linkers that form the framework structure. The development of synthetic strategies to incorporate platinum group metals into MOFs is an active area of research, aiming to create advanced materials that heterogenize the functions of molecular platinum complexes within a stable, porous solid. researchgate.netmit.edu

Catalytic Applications of Platinum Derived from Platinum Neodecanoate

Fabrication of Platinum Catalysts via Thermal Decomposition of Platinum Neodecanoate

The primary method for producing active platinum catalysts from platinum neodecanoate is through thermal decomposition. This process involves heating the platinum salt, typically after it has been deposited onto a high-surface-area support material, in a controlled environment. The heat treatment breaks down the organic neodecanoate ligand, leaving behind metallic platinum, often in the form of nanoparticles.

The characteristics of the final catalyst are highly dependent on the decomposition conditions. Key parameters include the temperature, the heating rate, the atmosphere (e.g., inert like nitrogen, reducing like hydrogen, or oxidizing like air), and the nature of the support. For instance, studies on similar platinum precursors like platinum acetylacetonate (B107027) have shown that non-isothermal decomposition can be used to control the size of the resulting platinum nanocrystallites. rsc.org Research on platinum catalysts supported on activated carbon (AC) has demonstrated that treating the material in flowing nitrogen (N2) or hydrogen (H2) at elevated temperatures effectively decomposes the precursor to form the active catalyst. psu.edu The choice of atmosphere is critical; for example, decomposition in a hydrogen atmosphere can lead to highly reduced platinum species, which can exhibit different catalytic behaviors compared to those prepared in nitrogen or air.

The decomposition process can be monitored using techniques like thermogravimetric analysis (TGA), which tracks weight loss as a function of temperature. psu.edunih.gov TGA studies show that different platinum precursors decompose at different temperatures, and this information is crucial for designing a synthesis protocol that yields catalysts with desired properties like particle size and dispersion. psu.edu

Table 1: Parameters in Thermal Decomposition for Catalyst Fabrication This table is interactive. Click on headers to sort.

| Parameter | Description | Influence on Catalyst | Common Settings |

|---|---|---|---|

| Temperature | The temperature at which the decomposition is carried out. | Affects particle size, crystallinity, and degree of decomposition. Higher temperatures can lead to particle growth (sintering). nih.gov | 300-500°C psu.edu |

| Atmosphere | The gas environment during heating (e.g., N2, H2, Air). | Determines the oxidation state of the platinum and can influence the removal of organic residues. | Inert (N2), Reducing (H2) psu.edu |

| Support Material | The material on which the platinum precursor is impregnated. | Influences dispersion, particle size, and stability of the final catalyst. psu.edunih.gov | Activated Carbon, Alumina (B75360), Silica psu.edunih.gov |

| Heating Rate | The rate at which the temperature is increased. | Can affect the nucleation and growth of nanoparticles. rsc.org | Varies depending on desired particle characteristics. |

Investigations into Catalytic Activity in Heterogeneous Systems

Catalysts derived from platinum neodecanoate are primarily used in heterogeneous catalysis, where the solid catalyst facilitates a reaction between reactants in a liquid or gas phase. stanford.edu Platinum is renowned for its broad catalytic activity across a range of chemical reactions, including hydrogenation, dehydrogenation, and oxidation. ne-chemcat.co.jp

Once fabricated, these platinum catalysts are tested for their efficacy in various reaction systems. For example, platinum supported on carbon is a workhorse catalyst for hydrogenation reactions, where it facilitates the addition of hydrogen across double bonds in organic molecules. sigmaaldrich.com It is also highly active for oxidation reactions, such as the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs), which is critical for environmental applications like exhaust gas treatment. stanford.edune-chemcat.co.jp The performance of these catalysts is often evaluated based on conversion rates, selectivity towards the desired product, and stability over time. The atomic-scale understanding of how reactants interact with the platinum surface is often investigated using computational methods like density functional theory (DFT) to elucidate reaction mechanisms and identify factors that limit catalyst performance. stanford.edu

Catalyst Design Strategies for Enhanced Surface Area in Platinum Systems

The efficiency of a heterogeneous catalyst is directly related to its active surface area; a higher surface area means more platinum atoms are available to participate in the reaction. youtube.com A key strategy in designing catalysts from precursors like platinum neodecanoate is to maximize this surface area.

This is typically achieved through two main approaches:

High-Surface-Area Supports: The platinum precursor is dispersed onto a support material with a very high intrinsic surface area. Common choices include activated carbons (like Vulcan XC-72R and Ketjenblack), alumina, and silica. nih.govrsc.org Simple thermal pre-treatment of carbon supports has been shown to increase their specific surface area, which in turn enhances the electrochemical active surface area of the platinum nanoparticles deposited on them. rsc.org For example, treating Vulcan XC 72R and Ketjenblack EC-600JD carbons can improve their specific surface areas by 23% and 48%, respectively. rsc.org

Control of Platinum Particle Size: The goal is to produce very small, well-dispersed platinum nanoparticles on the support. nih.gov Smaller particles have a higher surface-area-to-volume ratio. Methods to achieve this include the ethanol (B145695) reduction method and colloidal synthesis, which can produce platinum nanoparticles with average diameters around 1.5-3 nm. nih.govrsc.org

However, small nanoparticles are thermodynamically unstable and tend to agglomerate into larger particles at high reaction temperatures, a process known as sintering, which deactivates the catalyst. nih.govmdpi.com To combat this, advanced strategies are employed, such as encapsulating the platinum nanoparticles within a porous shell (e.g., alumina or silica). nih.govescholarship.org This physical barrier prevents the nanoparticles from migrating and sintering, even at temperatures as high as 800-1100 °C, thus preserving the active surface area and extending the catalyst's lifetime. escholarship.org

Table 2: Effect of Support Material on Catalyst Surface Area This table is interactive. Click on headers to sort.

| Support Material | Pre-treatment | Resulting Specific Surface Area (m²/g) | Pt Electrochemical Active Surface Area Enhancement |

|---|---|---|---|

| Vulcan XC 72R (as-received) | None | 262 rsc.org | - |

| Vulcan XC 72R (treated) | Thermal | 322 rsc.org | 2.2x rsc.org |

| Ketjenblack EC-600JD (as-received) | None | 1102 rsc.org | - |

| Ketjenblack EC-600JD (treated) | Thermal | 1631 rsc.org | 1.2x rsc.org |

Applications in Electrocatalysis: Oxygen Sensing Devices

In electrocatalysis, platinum catalysts facilitate electrochemical reactions at electrode surfaces. A crucial application for platinum electrocatalysts is in devices that rely on the oxygen reduction reaction (ORR), such as fuel cells and electrochemical oxygen sensors. nih.govrsc.org The platinum nanoparticles, derived from the decomposition of platinum neodecanoate, serve as the active sites where oxygen molecules are reduced. nih.gov

The performance of an oxygen sensor is dependent on the efficiency and sensitivity of the ORR at the platinum surface. The catalytic activity is highly dependent on the platinum particle's size and shape. nih.gov Research has shown that there is an optimal particle size, often around 2-3 nm, that exhibits the highest mass activity for the ORR. nih.govresearchgate.net Below this size, the strong binding of oxygen to the numerous edge sites on the nanoparticles can hinder the reaction, leading to lower specific activity. nih.gov

To enhance performance, platinum is often supported on conductive materials that facilitate electron transfer. Composites of reduced graphene oxide (rGO) and conductive polymers like PEDOT:PSS have been explored as advanced supports. rsc.org These supports can lead to a more homogeneous distribution of platinum particles, reduced particle size, and an increase in the electrochemically active surface area, all of which contribute to improved sensitivity and efficiency in devices like oxygen sensors. rsc.org

Role in Organic Reaction Catalysis

Platinum catalysts are versatile tools in organic synthesis, capable of promoting a wide variety of transformations with high efficiency and selectivity. researchgate.net Catalysts prepared from platinum neodecanoate are used in several important classes of organic reactions.

Hydrogenation: This is one of the most common applications. Platinum catalysts are highly effective for the hydrogenation of various functional groups. sigmaaldrich.com This includes the reduction of alkenes to alkanes, nitro compounds to amines, and ketones to alcohols. sigmaaldrich.com A key advantage of platinum is its ability to selectively hydrogenate certain groups while leaving others intact. For example, it's possible to reduce an alkene without affecting a nitro group present in the same molecule. sigmaaldrich.com

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. It is a fundamental process for producing organosilicon compounds. Platinum-based catalysts, including single-atom platinum catalysts on alumina supports, are exceptionally active for this transformation, achieving high turnover numbers. researchgate.net

Oxidation: Platinum catalysts are used for the aerobic oxidation of alcohols in water, providing an environmentally friendly route to aldehydes and ketones. researchgate.net

Dehydrocoupling: Specialized platinum polymer catalysts have been developed for heterogeneous Si-O dehydrocoupling reactions, demonstrating the adaptability of platinum catalysis. rsc.org

The choice of catalyst (i.e., the support and platinum particle characteristics) can influence the selectivity of the reaction, allowing chemists to steer a transformation towards a desired product. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Neodecanoic acid, platinum salt | C20H38O4Pt (approx.) |

| Platinum | Pt |

| Platinum(II) acetylacetonate | C10H14O4Pt |

| Nitrogen | N2 |

| Hydrogen | H2 |

| Carbon Monoxide | CO |

| Alumina (Aluminum Oxide) | Al2O3 |

| Silica (Silicon Dioxide) | SiO2 |

| Oxygen | O2 |

| Reduced Graphene Oxide | rGO |

| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) |

| Alkene | R2C=CR2 |

| Alkyne | RC≡CR |

| Ketone | R2C=O |

| Alcohol | R-OH |

| Amine | R-NH2 |

| Organosilicon Compounds | Compounds containing carbon-silicon bonds |

| Phenylacetylene | C8H6 |

Integration of Platinum Neodecanoate in Nanomaterials Synthesis and Nanotechnology

Precursor for Controlled Platinum Nanoparticle Formation

Neodecanoic acid, platinum salt, serves as a key starting material for the synthesis of platinum nanoparticles (PtNPs) with tailored sizes and shapes. The decomposition of this organometallic compound under controlled conditions allows for the precise formation of metallic platinum atoms, which then nucleate and grow into nanoparticles. The neodecanoate ligand can also act as a capping agent or stabilizer during the initial stages of particle formation, influencing the final morphology of the nanostructures.

Methodologies for Size and Shape Control of Platinum Nanoparticles

The ability to dictate the size and shape of platinum nanoparticles is crucial for their application in areas such as catalysis and electronics. While research often focuses on a variety of platinum precursors, the principles of size and shape control are broadly applicable to syntheses involving this compound. Key methodologies include:

Control of Reduction Rate: The rate at which the platinum ions from the precursor are reduced to metallic platinum significantly impacts the final nanoparticle size. A slower reduction rate, which can be achieved by using milder reducing agents or lower reaction temperatures, typically leads to the formation of fewer nuclei and, consequently, larger nanoparticles. Conversely, a rapid reduction promotes the formation of a higher number of initial seeds, resulting in smaller nanoparticles. For instance, in a one-pot polyol synthesis, varying the oxidation state of the platinum ion precursors has been shown to control the nucleation rate and thus the final size of the nanocrystals. berkeley.edu

Use of Stabilizing and Capping Agents: The presence of stabilizing agents is critical in preventing the agglomeration of newly formed nanoparticles. The neodecanoate ligand itself can serve this purpose. Additionally, other surfactants or polymers can be introduced into the reaction mixture. These molecules adsorb onto the surface of the growing nanoparticles, and by selectively binding to different crystallographic facets, they can direct the growth in a specific direction to yield various shapes, such as cubes, rods, or polyhedra. researchgate.netnih.gov The choice of solvent and the concentration of both the precursor and the stabilizing agent are also pivotal parameters. nih.gov

Seeding and Autocatalytic Growth: This approach involves the introduction of pre-formed platinum "seeds" into a solution containing the platinum precursor. The precursor then preferentially deposits onto these seeds in an autocatalytic process, leading to the growth of larger, more uniform nanoparticles. This method offers excellent control over the final particle size. unm.edunih.gov

Thermal Decomposition: In organic media, the thermal decomposition of platinum precursors like this compound, can produce well-dispersed nanoparticles. The reaction temperature not only influences the rate of decomposition but can also be a determining factor in the final shape of the nanocrystals. nih.gov

Table 1: Methodologies for Platinum Nanoparticle Size and Shape Control

| Methodology | Controlling Factors | Outcome |

|---|---|---|

| Reduction Rate Control | Type and concentration of reducing agent, reaction temperature. | Slower reduction leads to larger particles; faster reduction yields smaller particles. berkeley.edu |

| Stabilizing Agents | Type and concentration of capping agents/surfactants, solvent. | Prevents agglomeration and directs crystal growth to achieve specific shapes (e.g., cubes, rods). researchgate.netnih.gov |

| Seeding & Autocatalysis | Concentration and size of initial seed particles. | Produces nanoparticles with a narrow size distribution. unm.edunih.gov |

| Thermal Decomposition | Reaction temperature, precursor concentration. | Can be used to control both size and shape, particularly in organic solvents. nih.gov |

Exploration of Unique Nanoparticle Architectures

Beyond simple spherical nanoparticles, researchers are exploring the synthesis of more complex and unique platinum architectures using precursors like this compound. These intricate structures can offer enhanced catalytic activity and novel electronic or optical properties.

One area of significant interest is the formation of dendritic platinum nanostructures . These are highly branched, tree-like structures that possess a very high surface-area-to-volume ratio, making them exceptionally effective catalysts. The synthesis of such structures can be achieved through a seeding and fast autocatalytic growth approach in the presence of surfactants. unm.edunih.gov By controlling the initial concentration of seed particles, the ultimate size and uniformity of the dendritic nanostructures can be managed. nih.gov

Another focus is on creating nanoparticles with specific crystal facets exposed . For example, nanocubes are enclosed by (100) facets, while octahedra and tetrahedra are dominated by (111) facets. berkeley.edunih.gov Since different crystal planes can exhibit vastly different catalytic activities and selectivities, the ability to selectively synthesize nanoparticles with desired facets is of great importance for designing next-generation catalysts. The reaction kinetics, including the growth temperature, play a crucial role in determining which shape is favored. berkeley.edu

Design and Synthesis of Encapsulation Systems for Platinum Compounds

To enhance the stability, biocompatibility, and targeted delivery of platinum compounds, significant research has been dedicated to the development of encapsulation systems. The lipophilic nature of this compound, owing to its fatty acid-like ligands, makes it a particularly suitable candidate for encapsulation within lipid-based nanocarriers like liposomes.

The design strategy for such systems often involves creating platinum complexes with increased liposolubility to ensure efficient loading into the carrier. semanticscholar.org Novel lipophilic platinum(II) compounds have been synthesized that exhibit high solubility in organic solvents and a partition coefficient amenable to liposomal encapsulation. semanticscholar.org These formulations can offer improved stability and may have the potential for targeted drug delivery.

Beyond liposomes, other materials are being explored for encapsulation. For instance, apoferritin, a natural protein cage, has been used to encapsulate platinum-based anticancer drugs like cisplatin (B142131) and carboplatin. rsc.orgnih.gov This approach leverages the hollow cavity of the protein to house the drug molecules. While not directly demonstrated with this compound, the principle of using protein cages or other biocompatible polymers like PLGA-PEG for encapsulating platinum complexes is a promising area of research. mit.edu Such nano-encapsulation can protect the platinum compound from degradation, reduce systemic toxicity, and potentially enhance its therapeutic efficacy. mit.edu

Research on Nano-Structured Platinum Materials for Advanced Applications

The unique properties of nano-structured platinum materials derived from precursors like this compound, have led to their investigation in a wide array of advanced applications. bohrium.commdpi.com The high surface area, excellent catalytic properties, and electronic characteristics of these materials make them highly valuable. bohrium.comresearchgate.net

Catalysis: A primary application of nano-structured platinum is in catalysis. Platinum-based nanomaterials are crucial as electrocatalysts in fuel cells for reactions such as oxygen reduction and methanol (B129727) oxidation. bohrium.comelsevierpure.com They are also used in automotive catalytic converters and in petroleum refining. bohrium.com The optimization of the nanostructure, for instance by creating 3D architectures or depositing nanoparticles onto high-surface-area supports, can significantly enhance catalytic activity and stability. mdpi.com

Theranostics: In the biomedical field, platinum-based nanostructures are being explored as theranostic agents, which combine therapeutic and diagnostic functionalities. mdpi.com Their applications include roles as nanocarriers for drug delivery and as agents in bio-imaging and diagnostics. mdpi.comnih.gov The intrinsic anticancer properties of platinum are leveraged, with the goal of developing more targeted and effective cancer therapies. nih.gov

Sensors: The high sensitivity of platinum nanostructures to their chemical environment makes them excellent candidates for chemical sensors and biosensors. For example, they can be used as electrocatalysts for the oxidation of glucose, forming the basis of non-enzymatic glucose sensors. bohrium.com

The table below summarizes some of the key advanced applications for nano-structured platinum materials.

Table 2: Advanced Applications of Nano-Structured Platinum Materials

| Application Area | Specific Use | Underlying Property |

|---|---|---|

| Catalysis | Fuel Cells (Oxygen Reduction, Methanol Oxidation), Automotive Converters, Petroleum Refining. bohrium.comelsevierpure.com | High catalytic activity, large surface area, chemical stability. bohrium.commdpi.com |

| Theranostics | Cancer therapy, Drug Delivery, Bio-imaging. mdpi.comnih.gov | Anticancer properties, ability to be functionalized and targeted. mdpi.comnih.gov |

| Sensors | Non-enzymatic glucose sensors, Chemical sensing. bohrium.com | High electrocatalytic activity, sensitivity to chemical changes. bohrium.com |

Interactions of Platinum Neodecanoate with Biological Systems Academic Focus

Impact of Neodecanoate Ligands on Platinum Coordination Chemistry in Biological Contexts

The coordination sphere of a platinum complex is a critical determinant of its biological activity. The introduction of a neodecanoate ligand, a bulky and branched-chain carboxylate, significantly influences the steric and electronic properties of the platinum center, thereby altering its interactions with biological molecules.

The steric bulk of the neodecanoate ligand can hinder the approach of incoming biological nucleophiles to the platinum center. This steric hindrance can modulate the rate and mechanism of ligand substitution reactions, which are often crucial for the activation of platinum complexes and their subsequent binding to biological targets. mdpi.com For instance, in platinum(II) complexes, the rate of hydrolysis, a key activation step for many platinum drugs, can be decreased by the presence of bulky ligands. mdpi.com This is due to the increased energy barrier for the formation of the five-coordinate transition state required for associative substitution mechanisms.

The electronic nature of the neodecanoate ligand, being a carboxylate, also plays a role. Carboxylate ligands are O-donors and generally have a weaker trans-effect compared to ligands like chloride. This can influence the lability of the ligands positioned trans to the neodecanoate, potentially affecting the reaction kinetics with biomolecules.

| Ligand Property | Impact on Coordination Chemistry | Potential Biological Consequence |

|---|---|---|

| Steric Bulk (from branched neodecanoate) | Hinders approach of nucleophiles; may slow down ligand substitution reactions. | Altered rate of activation and binding to biological targets. |

| Lipophilicity (influenced by neodecanoate) | Affects solubility in biological media and transport across cell membranes. | Modified cellular uptake and distribution. |

| Electronic Properties (O-donor carboxylate) | Weaker trans-effect compared to halide ligands. | Modulation of the lability of other ligands in the coordination sphere. |

Molecular-Level Investigations of Platinum Complex Reactivity with Biomolecules

The therapeutic and toxic effects of platinum complexes are intrinsically linked to their reactivity with a diverse array of biomolecules, most notably DNA and proteins. While direct molecular-level investigations on platinum neodecanoate are not extensively reported in publicly available literature, we can infer potential interactions based on studies of similar platinum complexes with carboxylate and bulky ligands.

The primary mode of action for many platinum anticancer drugs is their covalent binding to DNA, which induces structural distortions and ultimately triggers cell death. nih.gov The bulky neodecanoate ligand in a platinum complex could influence this interaction in several ways. The steric hindrance might affect the ability of the platinum center to form the typical 1,2-intrastrand crosslinks with purine (B94841) bases on DNA. nih.gov This could potentially lead to different types of DNA adducts or a different distribution of adducts along the DNA strand. Studies on monofunctional platinum complexes have shown that bulky ligands can cause minor helix distortions, which can be effective in inhibiting DNA transcription. mdpi.com

Molecular docking studies on various platinum complexes have provided insights into their binding mechanisms with DNA and proteins. nanobioletters.comnih.gov Such computational approaches could be instrumental in predicting the preferred binding sites and conformations of platinum neodecanoate with biomacromolecules. These studies often reveal that the binding affinity is influenced by a combination of covalent interactions and non-covalent forces such as hydrogen bonding and van der Waals interactions.

Interactions with proteins are also a critical aspect of the biological activity of platinum complexes. Platinum compounds can bind to various proteins, which can influence their transport, sequestration, and metabolism. The neodecanoate ligand could modulate these interactions through both steric and hydrophobic effects. For instance, the bulky, lipophilic nature of the ligand might favor interactions with hydrophobic pockets in proteins.

| Biomolecule | Potential Interaction Mechanism | Influencing Factors from Neodecanoate Ligand |

|---|---|---|

| DNA | Covalent binding to purine bases, potentially leading to unique adduct formation and DNA distortion. | Steric hindrance affecting adduct type and distribution; lipophilicity influencing approach to DNA. |

| Proteins | Covalent binding to amino acid residues (e.g., cysteine, methionine); non-covalent interactions within hydrophobic pockets. | Steric bulk and lipophilicity governing protein binding affinity and specificity. |

| Other Small Molecules (e.g., glutathione) | Ligand substitution reactions leading to detoxification or activation. | Steric and electronic properties of the neodecanoate ligand modulating reaction rates. |

Computational and Theoretical Chemistry Studies on Platinum Neodecanoate

Molecular Modeling and Simulation of Platinum Neodecanoate Structure and Reactivity

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in exploring the conformational landscape, dynamic behavior, and intermolecular interactions of platinum neodecanoate. These simulations can provide insights into how the molecule behaves in different environments, such as in solution or as part of a larger material matrix.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov A crucial component for these simulations is the force field, a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. osti.gov For metal complexes like platinum neodecanoate, specialized force fields such as ReaxFF are often employed, as they can handle bond formation and breaking, which is essential for studying reactivity. researchgate.net

A typical MD simulation setup for platinum neodecanoate would involve defining a simulation box containing one or more molecules of the compound, often with solvent molecules to mimic solution-phase behavior. The system is then subjected to energy minimization to remove any unfavorable atomic clashes, followed by a period of equilibration at a target temperature and pressure. osti.gov The final production run generates a trajectory that can be analyzed to extract properties such as radial distribution functions, bond angle distributions, and conformational changes. nih.gov This approach is widely used to predict interactions between drug molecules and polymers in delivery systems. nih.gov

| Parameter | Typical Value/Setting | Purpose |

| Software | GROMACS, LAMMPS, AMBER | To perform the molecular dynamics simulations. osti.gov |

| Force Field | CHARMM, AMBER, ReaxFF | To describe the interatomic and intramolecular forces. researchgate.net |

| Simulation Box | Cubic or Rectangular | To contain the system under periodic boundary conditions. |

| Solvation | Explicit (e.g., TIP3P water) or Implicit | To model the solvent environment. nih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | To control thermodynamic variables like temperature and pressure. researchgate.net |

| Temperature | 298 K (Room Temperature) | To simulate behavior under standard conditions. |

| Pressure | 1 atm | To simulate behavior under standard conditions. |

| Time Step | 0.5 - 2.0 fs | The integration time step for the equations of motion. |

| Simulation Length | 10 - 1000 ns | The duration of the simulation, depending on the process studied. |

This interactive table summarizes typical parameters used in molecular dynamics simulations for organometallic complexes like platinum neodecanoate.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. cornell.edu For heavy elements like platinum, relativistic effects are significant and must be accounted for, often by using effective core potentials (ECPs) for the core electrons and appropriate basis sets for the valence electrons. nih.gov Systematic studies have evaluated numerous DFT methods for platinum-containing species, finding that hybrid functionals like PBE0, in conjunction with triple-zeta basis sets and corrections for dispersion and solvation, often provide reliable geometries. cornell.edu

DFT calculations begin with geometry optimization, where the lowest energy structure of the molecule is found. From this optimized structure, a wealth of electronic properties can be calculated:

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis can determine the partial atomic charges, revealing the polarity of bonds like the Pt-O bond and the charge distribution across the neodecanoate ligand.

Bonding Analysis: Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the chemical bonds, determining whether they are primarily ionic or covalent. aps.org

Vibrational Frequencies: Calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum, which can be compared with experimental data to validate the computed structure. mdpi.com

| DFT Functional | Type | General Performance for Platinum Complexes |

| PBE | GGA | Moderate accuracy for geometries, often underestimates reaction barriers. |

| B3LYP | Hybrid GGA | Widely used, generally good performance for geometries and energies. |

| PBE0 | Hybrid GGA | Often provides high accuracy for geometries and electronic properties of Pt complexes. cornell.edu |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry and kinetics, shows strong performance for main-group elements. |

| ωB97X-D | Range-Separated Hybrid | Includes dispersion corrections, beneficial for systems with non-covalent interactions. |

This interactive table presents a selection of DFT functionals and their general applicability to the study of platinum complexes.

For platinum neodecanoate, DFT would likely show a significant charge separation in the Pt-O bond, consistent with a carboxylate ligand. The bulky, electron-donating alkyl group of the neodecanoate ligand would influence the electron density at the platinum center, which in turn affects the complex's reactivity and stability.

Theoretical Prediction and Simulation of Thermal Decomposition Pathways

Understanding the thermal stability and decomposition mechanisms of platinum neodecanoate is crucial for its application, particularly in processes like catalyst preparation or the formation of platinum thin films where it might be used as a precursor. Computational chemistry offers methods to predict how a molecule will break apart upon heating.

The primary approach involves mapping the potential energy surface (PES) for various decomposition reactions. This is typically done using DFT to locate the transition state (TS) structures for each proposed elementary step. The energy difference between the reactants and the transition state gives the activation energy (Ea) for that step, which is a key determinant of the reaction rate. researchgate.net

For organoplatinum complexes, several decomposition pathways are common:

Reductive Elimination: A process where two ligands are eliminated from the metal center, which is reduced in the process. For a Pt(II) complex, this could involve the coupling of two organic ligands to form a new C-C bond. acs.org

β-Hydride Elimination: This pathway is common for alkyl ligands that have a hydrogen atom on the carbon beta to the metal. It results in the formation of a platinum-hydride species and an alkene. harvard.edu

Ligand Dissociation: The simple breaking of a metal-ligand bond, such as the dissociation of a carboxylate ligand.